molecular formula C16H15NO5 B2630664 Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate CAS No. 478246-34-3

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate

Cat. No.: B2630664
CAS No.: 478246-34-3
M. Wt: 301.298
InChI Key: UYYUUMQLWJRBEO-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a 2,4-dimethylphenoxy group at the 4-position and a nitro group at the 3-position. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The 2,4-dimethylphenoxy group, with electron-donating methyl substituents, contrasts with electron-withdrawing groups (e.g., nitro, halogens) in related compounds, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name

methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-10-4-6-14(11(2)8-10)22-15-7-5-12(16(18)21-3)9-13(15)17(19)20/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYUUMQLWJRBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate typically involves the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The methyl groups on the phenoxy ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) solution.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

    Reduction: 4-(2,4-dimethylphenoxy)-3-aminobenzoate.

    Substitution: 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid.

    Oxidation: 4-(2,4-dicarboxyphenoxy)-3-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate has been studied for its potential antitumor properties. Research indicates that derivatives of nitrobenzoates exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, a study demonstrated that similar nitrobenzoate compounds could inhibit tumor growth in vivo, suggesting a promising avenue for further exploration in cancer therapies .

Synthesis of Pharmaceuticals
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of anti-cancer agents like Lenalidomide. The process involves reacting methyl 2-halomethyl-3-nitrobenzoate with amino glutarimide, which highlights the compound's role in developing drugs for treating hematological malignancies .

Agricultural Applications

Pesticide Development
this compound is also being investigated for its potential use as a pesticide. Its phenoxy group contributes to herbicidal activity, making it suitable for developing selective herbicides that target specific weed species while minimizing damage to crops .

Material Science

Polymer Synthesis
The compound can be utilized in synthesizing polymers with specific properties. For example, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength. This application is particularly relevant in creating materials for high-performance applications such as automotive and aerospace components .

Case Studies

Study Application Findings
Study on Antitumor ActivityCancer TreatmentDemonstrated cytotoxic effects against various cancer cell lines; potential for drug development.
Synthesis of LenalidomidePharmaceutical SynthesisConfirmed as an intermediate in the preparation of Lenalidomide; effective synthesis route established .
Herbicidal Activity ResearchAgriculturePotential use as a selective herbicide; effective against specific weed species while preserving crop integrity .
Polymer Enhancement StudyMaterial ScienceImproved thermal stability and mechanical properties observed in polymer composites containing the compound .

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate depends on the specific application. In biological systems, it may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The nitro group can also participate in redox reactions, potentially affecting cellular redox balance.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, halogens) increase electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions .
  • Steric effects : Bulky substituents (e.g., 2-bromo) reduce reaction yields in coupling steps due to hindered access to reactive sites .
  • Hybrid substituents: Compounds like methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate introduce hydrogen-bonding capabilities, influencing crystal packing and solubility .

Ester Group Modifications

Replacing the methyl ester with ethyl or tert-butyl esters impacts solubility and metabolic stability:

Compound Name Ester Group Solubility Trends Application Context Reference
Ethyl 2-(2,4-dimethylphenoxy)acetate Ethyl Higher lipophilicity Prodrug formulations
t-Butyl 4-((t-butyldiphenylsilyl)oxy)phenoxy)methyl)-3-nitrobenzoate t-Butyl Enhanced steric protection Polymer-supported synthesis

Key Observations :

  • Methyl esters (e.g., target compound) generally exhibit lower molecular weight and higher crystallinity compared to bulkier esters .
  • Ethyl esters improve membrane permeability in drug-like molecules due to increased lipophilicity .

Physical and Spectral Properties

Melting Points and Yields

Comparative data from analogs with nitro and phenoxy groups:

Compound Name Melting Point (°C) Synthetic Yield (%) Key Factors Influencing Yield Reference
N’-(4-Nitrobenzylidene)-acetohydrazide derivative 154–156 79 Electron-withdrawing nitro group
Methyl 4-(3-chloropropoxy)-3-methoxy-2-nitrobenzoate 180–182 Not reported Steric effects of chloropropoxy
Methyl 4-(4-fluorophenoxy)-3-nitrobenzoate Not reported High (commercial) Fluorine’s meta-directing effect

Key Observations :

  • Nitro-substituted derivatives exhibit lower melting points compared to halogenated analogs, likely due to reduced symmetry and weaker intermolecular forces .
  • Yields for nitro-containing compounds vary widely (79–82%), influenced by substituent electronic effects and reaction conditions .

Spectroscopic Characteristics

  • IR Spectroscopy: Nitro groups in analogs show strong absorption at ~1350–1550 cm⁻¹ (asymmetric and symmetric NO₂ stretching) .
  • NMR : The 3-nitro group deshields adjacent protons, causing distinct shifts (e.g., H-2 and H-5 in the benzoate ring appear downfield at δ 8.2–8.5 ppm ) .

Common Alkylation Strategies

  • Nucleophilic Aromatic Substitution: Methyl 4-hydroxy-3-nitrobenzoate intermediates react with alkyl/aryl halides (e.g., 2-bromophenoxy in ) under basic conditions (K₂CO₃/DMF, 70°C), achieving yields of 75–82% .
  • Challenges: Steric hindrance from 2,4-dimethylphenoxy in the target compound may necessitate longer reaction times or elevated temperatures compared to less hindered analogs .

Functional Group Compatibility

  • Nitro Group Stability : The 3-nitro group remains intact under mild alkylation conditions but may participate in reduction or cyclization reactions under harsh settings (e.g., catalytic hydrogenation) .
  • Ester Hydrolysis : Methyl esters are more resistant to hydrolysis than ethyl analogs, as seen in stability studies of related benzoates .

Biological Activity

Methyl 4-(2,4-dimethylphenoxy)-3-nitrobenzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving the esterification of 4-(2,4-dimethylphenoxy)-3-nitrobenzoic acid with methanol in the presence of a catalyst. The general reaction can be represented as follows:

4 2 4 Dimethylphenoxy 3 nitrobenzoic acid+MethanolH2SO4Methyl 4 2 4 dimethylphenoxy 3 nitrobenzoate\text{4 2 4 Dimethylphenoxy 3 nitrobenzoic acid}+\text{Methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl 4 2 4 dimethylphenoxy 3 nitrobenzoate}

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on nitro-substituted compounds have shown varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been documented, suggesting that structural modifications can enhance or reduce biological efficacy.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Nitro compound A3216
Nitro compound B6432
This compoundTBDTBD

Anti-HIV Activity

Another area of interest is the anti-HIV activity of nitrobenzoate derivatives. Some studies have focused on their role as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds can potentially disrupt the viral replication process by inhibiting key enzymes involved in HIV propagation.

Case Studies and Research Findings

  • Study on Structural Activity Relationship : A study evaluated various nitrobenzoate derivatives for their antiviral properties. It was found that modifications at specific positions on the aromatic ring significantly influenced their biological activity. The presence of electron-withdrawing groups like nitro groups enhanced the compounds' ability to inhibit viral enzymes .
  • Antitumor Activity : Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicated that while this compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations .

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